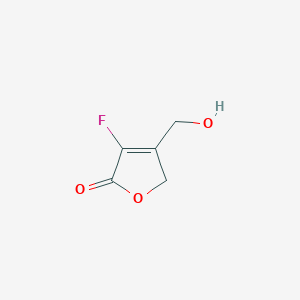
3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one: is an organic compound characterized by the presence of a fluorine atom, a hydroxymethyl group, and a dihydrofuranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as fluorinated precursors and dihydrofuranone derivatives.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or paraformaldehyde under basic conditions.
Cyclization: The final step involves cyclization to form the dihydrofuranone ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and reagents used in the synthesis must be carefully selected to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Cyclization: Acidic or basic catalysts to promote intramolecular cyclization.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Functionalized derivatives with various substituents.
Cyclization: Complex ring structures with potential biological activity.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand or catalyst in various organic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a dihydrofuranone ring.
4-Fluoro-3-(hydroxymethyl)phenol: Contains a phenol group instead of a dihydrofuranone ring.
2-Fluoro-3-(hydroxymethyl)pyridine: Contains a pyridine ring instead of a dihydrofuranone ring.
Uniqueness:
Chemical Structure: The presence of both a fluorine atom and a hydroxymethyl group in a dihydrofuranone ring makes 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one unique.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl group, leading to unique chemical behavior.
Propriétés
Formule moléculaire |
C5H5FO3 |
|---|---|
Poids moléculaire |
132.09 g/mol |
Nom IUPAC |
4-fluoro-3-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H5FO3/c6-4-3(1-7)2-9-5(4)8/h7H,1-2H2 |
Clé InChI |
NDVYJERRIYUQAY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)

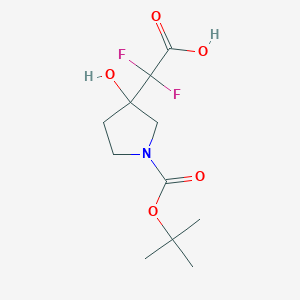
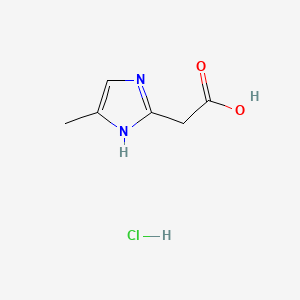
![1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one](/img/structure/B13482124.png)
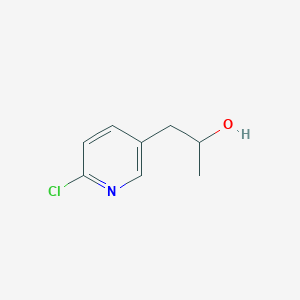
![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
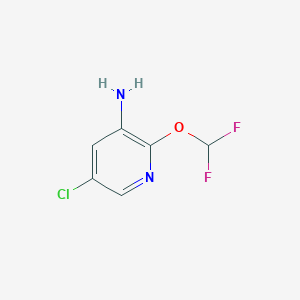
![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)

![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
